molecular formula C7H5BrClF B2671405 3-Bromo-4-chloro-5-fluorotoluene CAS No. 1000576-14-6

3-Bromo-4-chloro-5-fluorotoluene

Cat. No.: B2671405
CAS No.: 1000576-14-6
M. Wt: 223.47
InChI Key: HWUYWBXBSNBFGY-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluorotoluene is a halogenated compound with a molecular weight of 223.47 and a molecular formula of C7H5BrClF . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, chlorine, and fluorine substituents, as well as a methyl group . The exact spatial configuration can be determined through techniques such as X-ray crystallography.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of approximately 232.4°C at 760 mmHg and a predicted density of approximately 1.6 g/cm^3 . The refractive index is predicted to be 1.55 at 20°C .

Scientific Research Applications

Density Functional Theory (DFT) Studies Optimized molecular structures and total energies of halogenated compounds similar to 3-Bromo-4-chloro-5-fluorotoluene have been studied using DFT, highlighting the impact of solvent effects on their chemical properties. A study investigated solvent effects on molecular structures such as 3-fluoro-, 3-chloro-, and 3-bromopyridine, indicating the sensitivity of vibrational frequencies and chemical reactivities to solvent polarity changes. This research suggests that this compound could exhibit similar solvent-dependent properties, which are crucial for designing reaction conditions in chemical synthesis and understanding the compound's behavior in different environments (Bilkan, 2018).

Chemical Synthesis and Catalysis The compound has potential applications in chemical synthesis, such as its involvement in the Suzuki–Miyaura cross-coupling reactions. Research into the cross-coupling of 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine with (o-cyanophenyl)boronic ester under optimized conditions highlights the utility of this compound derivatives in synthesizing complex organic molecules. This work demonstrates the compound's role in creating intermediates for pharmaceutical synthesis, showcasing its importance in medicinal chemistry (Urawa et al., 2002).

Electrochemical Studies Electrochemical fluorination studies of halobenzenes, including derivatives similar to this compound, reveal insights into side reactions and product formation mechanisms during the fluorination process. These studies are vital for understanding the electrochemical behavior of halogenated compounds and optimizing conditions for the selective production of fluorinated derivatives. Such knowledge is crucial for developing new materials and chemicals with desired fluorination patterns for various applications, including pharmaceuticals and agrochemicals (Horio et al., 1996).

Mechanism of Action

The mechanism of action for this compound would depend on its specific use in a chemical reaction. As a halogenated aromatic compound, it could potentially undergo electrophilic aromatic substitution or other reactions common to aryl halides .

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUYWBXBSNBFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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